molecular formula C12H14N2O2 B8663095 6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one

6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one

Cat. No.: B8663095
M. Wt: 218.25 g/mol
InChI Key: QQWCGIUUZPCLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction mixture is heated under reflux, leading to the formation of the desired pyridazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C12H14N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

QQWCGIUUZPCLDW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL round bottom flask, 4-(4-methoxyphenyl)-4-oxobutyric acid (27 g, 132 mmol) and methylhydrazine (7.3 g, 8.5 mL, 159 mmol) in 2-propanol (150 mL) were stirred at reflux 12 h. The solvent was concentrated to about 50 mL, ether was added (˜50 mL) and the product collected by filtration, washed 1× with ether and dried under house vacuum. Yield 27 g (94%, purity >95%), mp 133-135° C. 1H NMR (CDCl3) δ 2.57 (m, 2H), 2.9 (m, 2H), 3.4 (s, 3H), 3.8 (s, 3H), 6.9 (d, 2H), 7.6 (d, 2H). MS m/z=218 (M+H).
Quantity
27 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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